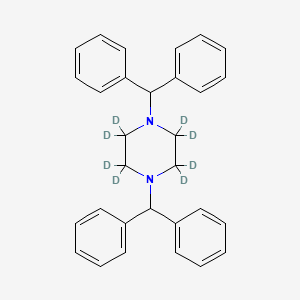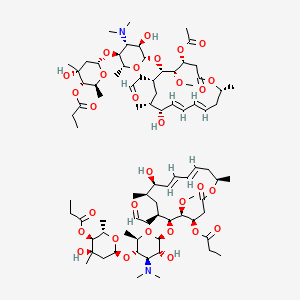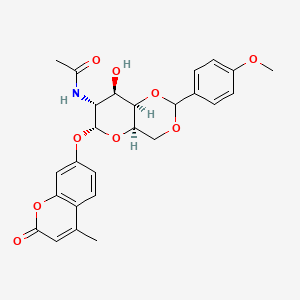
Hypoxanthine-13C2,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hypoxanthine-13C2,15N is a compound where the carbon and nitrogen atoms in the hypoxanthine molecule are isotopically labeled with carbon-13 and nitrogen-15, respectively . This labeling makes it a valuable tool in various scientific research applications, particularly in the fields of biochemistry and molecular biology. Hypoxanthine itself is a naturally occurring purine derivative, playing a crucial role in the metabolism of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of Hypoxanthine-13C2,15N involves the incorporation of isotopically labeled precursors into the hypoxanthine structure. One common method is to use isotopically labeled carbon and nitrogen sources in the synthesis of the purine ring . The reaction conditions typically involve controlled temperatures and pH to ensure the stability of the isotopic labels.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the synthesis of the purine ring using isotopically labeled precursors, followed by purification steps to isolate the desired product .
化学反応の分析
Types of Reactions: Hypoxanthine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid.
Reduction: It can be reduced to form different purine derivatives.
Substitution: Hypoxanthine can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles like ammonia or amines under controlled pH and temperature.
Major Products:
Oxidation: Xanthine, uric acid.
Reduction: Various reduced purine derivatives.
Substitution: Substituted purine compounds.
科学的研究の応用
Hypoxanthine-13C2,15N is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various biochemical processes. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to understand purine metabolism.
Molecular Biology: Employed in nucleic acid research to study DNA and RNA synthesis and degradation.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled compounds for pharmaceutical research and development.
作用機序
The mechanism of action of Hypoxanthine-13C2,15N is primarily related to its role as a purine derivative. It participates in the salvage pathway of purine metabolism, where it is converted into nucleotides that are essential for DNA and RNA synthesis. The isotopic labels allow researchers to track these metabolic pathways with high precision .
類似化合物との比較
Hypoxanthine: The non-labeled version of Hypoxanthine-13C2,15N.
Xanthine: Another purine derivative involved in the oxidation pathway of hypoxanthine.
Guanine: A purine base found in nucleic acids.
Uniqueness: this compound is unique due to its isotopic labeling, which provides a powerful tool for tracing and analyzing biochemical processes. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required.
特性
IUPAC Name |
1,7-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i3+1,4+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGQSTZJBFJUBT-JYLXJXPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=N[13C]2=[13C](C(=O)N1)[15NH]C=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
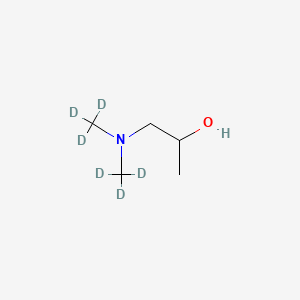
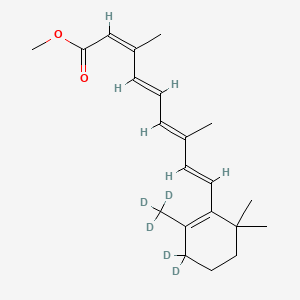
![5-Oxa-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-1,3(7)-dien-11-one](/img/structure/B589740.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589742.png)

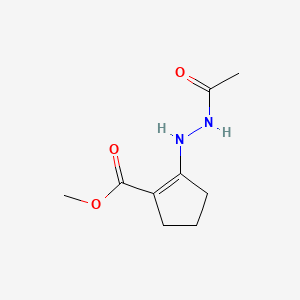
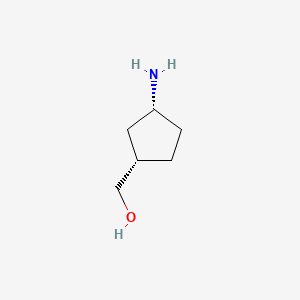
![68-amino-36-(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-71-[4-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]butyl]-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide](/img/structure/B589750.png)
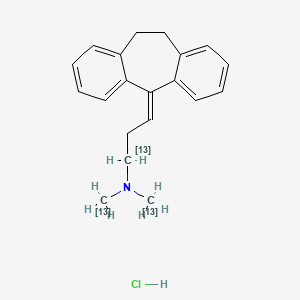
![5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(phenylmethoxy)-benzoic Acid Phenylmethyl Ester](/img/structure/B589755.png)
